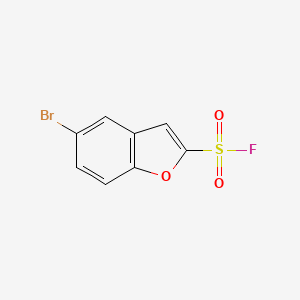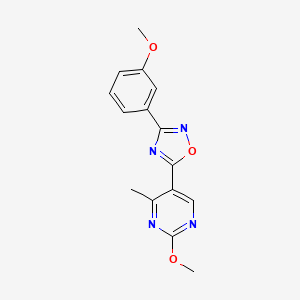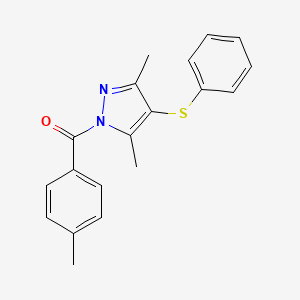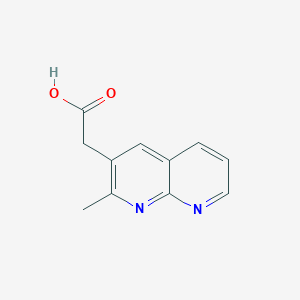![molecular formula C21H26N4O4S B2525571 2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-3-(2-methoxyethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 888434-43-3](/img/structure/B2525571.png)
2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-3-(2-methoxyethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex pyrimidine derivatives often involves the alkylation of simpler pyrimidine structures under various conditions. For instance, the alkylation of 6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one with phenacyl bromides in DMF/K2CO3 leads to a mixture of 2-(2-aryl-2-oxoethyl)thio-6-methyl-pyrimidine-4(3H)-one and other cyclization products. These reactions can be influenced by the reaction medium, such as methanol in the presence of sodium methoxide, to obtain individual S-alkylated derivatives . Similarly, the use of 2-(methoxymethyl) and 2-[(morpholin-4-yl)-methyl] derivatives in reactions with methyl propiolate can lead to complex product mixtures, including tetrahydropyrimidothieno[3,2-c]azocines and spiro[pyrido[4,5']thieno[2,3-d]pyrimidines] .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be quite intricate, with the potential for various hydrogen-bonded frameworks. For example, molecules of 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrim
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis and Applications
Research has delved into synthesizing novel heterocyclic compounds with significant biological activities. For instance, Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, showing potential as COX-1/COX-2 inhibitors with analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This research area highlights the potential therapeutic applications of synthesized heterocyclic compounds, suggesting that similar studies could explore the compound for related activities.
Intramolecular Cyclizations in Chemical Synthesis
Kaptı, Dengiz, and Balcı (2016) reported on the synthesis of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives via intramolecular cyclization, starting from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate (Kaptı, Dengiz, & Balcı, 2016). The methodologies and chemical transformations discussed in this study are relevant for designing synthetic routes for similar complex molecules, including the compound , demonstrating the utility in synthetic organic chemistry.
Corrosion Inhibition
Yadav, Sinha, Kumar, and Sarkar (2015) explored the corrosion inhibition effect of synthesized spiropyrimidinethiones on mild steel in acidic solutions, using electrochemical and quantum studies (Yadav, Sinha, Kumar, & Sarkar, 2015). Though the specific compound was not mentioned, the study illustrates how similar pyrimidine derivatives could be evaluated for their potential as corrosion inhibitors in various industrial applications.
Weak Interaction Studies in Molecular Structures
The analysis of weak interactions in barbituric acid derivatives by Khrustalev, Krasnov, and Timofeeva (2008) demonstrates the importance of studying intermolecular interactions in designing compounds with specific binding properties (Khrustalev, Krasnov, & Timofeeva, 2008). Such research can inform the development of new drugs and materials by understanding the structural basis of molecule interactions.
Insecticidal Applications
The synthesis and evaluation of pyridine derivatives for their insecticidal activities against the cowpea aphid by Bakhite, Abd-Ella, El-Sayed, and Abdel-Raheem (2014) indicate the potential of heterocyclic compounds in pest management strategies (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014). This suggests that the compound could be investigated for similar applications, given its structural complexity and potential for biological activity.
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity, toxicity, and potential biological activity. These properties would need to be evaluated through experimental testing.
Zukünftige Richtungen
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could include in vitro testing to identify potential biological targets, as well as in vivo testing to evaluate its efficacy and safety in a biological system.
Please note that this is a general analysis based on the structure of the molecule and the groups present in it. For a more detailed and accurate analysis, specific studies and experimental data would be needed.
Eigenschaften
IUPAC Name |
2-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-13-10-24(11-14(2)29-13)17(26)12-30-21-23-18-15-6-4-5-7-16(15)22-19(18)20(27)25(21)8-9-28-3/h4-7,13-14,22H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLRMMDYGGLOKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CSC2=NC3=C(C(=O)N2CCOC)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-3-(2-methoxyethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

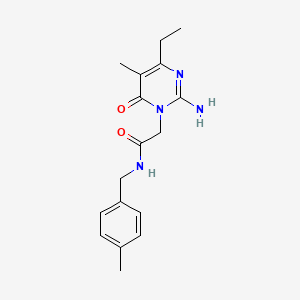
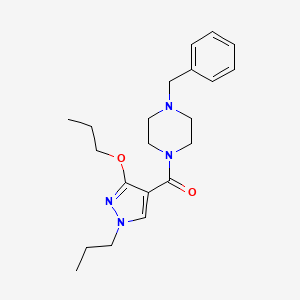
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2525491.png)
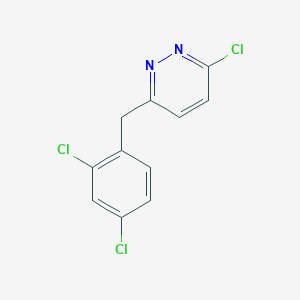
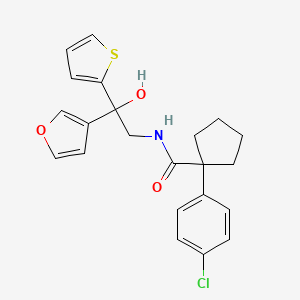
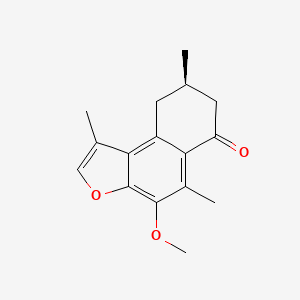
![Ethyl 5,5,7,7-tetramethyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2525498.png)
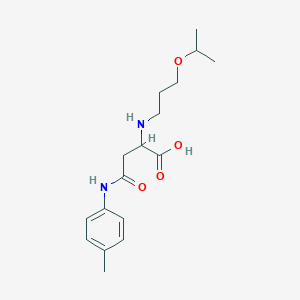
![2-[benzyl(methyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B2525504.png)
![2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2525505.png)
